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Compound of Interest

Compound Name: 3-Aminophenyl dimethylcarbamate

Cat. No.: B020122

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenyl dimethylcarbamate is a chemical compound of interest in pharmaceutical
research and development, often as an intermediate or a reference compound. Its structure,
featuring both an aromatic amine and a carbamate functional group, imparts specific
physicochemical characteristics that are crucial for its handling, analysis, and potential
biological activity. This technical guide provides a comprehensive overview of the core
physicochemical properties of 3-Aminophenyl dimethylcarbamate, complete with
experimental protocols and workflow visualizations to support laboratory and research
applications.

Physicochemical Properties

The physicochemical properties of 3-Aminophenyl dimethylcarbamate are summarized in
the tables below. These parameters are fundamental for predicting its behavior in various
chemical and biological systems.

Table 1: General and Physical Properties
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Property Value Source

(3-aminophenyl) N,N-
IUPAC Name _ [1]
dimethylcarbamate

CAS Number 19962-04-0 [1]
Molecular Formula CoH12N202 [1]
Molecular Weight 180.20 g/mol [1]
Appearance Tan to yellow solid [2]
Melting Point 83-85 °C [3]

313 °C at 760 mmHg

Boiling Point )
(Predicted)

ble 2: Solubili | Partitioning CI _

Property Value/Description Source

LogP (Computed) 0.9 [1]

Slightly soluble in Chloroform,
N DMSO, Ethyl Acetate, and
Solubility _ [31[4]
Methanol. Recrystallized from

toluene.

The pKa of the aromatic amino
group is estimated to be
around 4.4, based on the
experimental pKa of 3-

pKa (Estimated) aminophenol (4.37).[5][6] The
carbamate group is not
expected to be significantly
ionizable under typical

physiological conditions.

Experimental Protocols
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Detailed methodologies for the synthesis and analysis of 3-Aminophenyl dimethylcarbamate
are crucial for its application in research.

Synthesis of 3-Aminophenyl dimethylcarbamate

A common synthetic route to 3-Aminophenyl dimethylcarbamate involves the reaction of 3-
aminophenol with a dimethylcarbamoylating agent.[3]

Materials:

e 3-Aminophenol

e Sodium hydroxide (NaOH)

e Dimethyl sulfoxide (DMSO)

o 4-Nitrophenyl-N,N-dimethylcarbamate
* 1% Sodium hydroxide solution

¢ Methylene chloride (MDC)

e Anhydrous sodium sulfate

o Toluene

Procedure:

To a dry four-necked round-bottomed flask, add dimethyl sulfoxide (DMSO), 3-aminophenol,
and sodium hydroxide (NaOH).

Heat the reaction mixture to 75-80 °C and maintain this temperature for 4 hours.

Add 4-nitrophenyl-N,N-dimethylcarbamate and additional DMSO in batches at the same
temperature.

Increase the reaction temperature to 110-120 °C and continue the reaction for 2 hours.

Monitor the progress of the reaction by thin-layer chromatography (TLC).
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e Upon completion, quench the reaction with a 1% sodium hydroxide solution.

e Perform an extraction with methylene chloride (MDC).

o Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
o Concentrate the organic layer under reduced pressure to obtain the crude product.

e Recrystallize the crude product from toluene to yield pure 3-aminophenyl
dimethylcarbamate.[3]

Purity Determination by High-Performance Liquid
Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for assessing the purity of 3-
Aminophenyl dimethylcarbamate. The following is a proposed method based on common
practices for analyzing aromatic amines and carbamates.[7]

Instrumentation:

e HPLC system with a UV-Vis or Diode Array Detector (DAD)

o C18 analytical column (e.g., 250 mm x 4.6 mm, 5 um patrticle size)
Chromatographic Conditions:

» Mobile Phase A: 0.1% Formic acid in Water

» Mobile Phase B: Acetonitrile

» Gradient Elution:

0-5 min: 20% B

[¢]

o

5-20 min: 20% to 80% B

20-25 min: 80% B

o
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o 25.1-30 min: 20% B (re-equilibration)
e Flow Rate: 1.0 mL/min
e Column Temperature: 30 °C
o Detection Wavelength: 254 nm
e Injection Volume: 10 pL
Sample Preparation:

e Prepare a stock solution of 3-Aminophenyl dimethylcarbamate in methanol or acetonitrile
at a concentration of 1 mg/mL.

 Dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B)
to a working concentration of approximately 50 pug/mL.

« Filter the sample through a 0.45 um syringe filter before injection.

Determination of Octanol-Water Partition Coefficient
(LogP)

The Shake Flask method is a standard approach for the experimental determination of LogP.[8]

Procedure:

Prepare a stock solution of the compound in n-octanol.

¢ Mix the stock solution with an equal volume of water (or a suitable buffer) in a separatory
funnel.

o Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning
equilibrium to be reached.

« Allow the two phases (n-octanol and aqueous) to separate completely.

o Carefully collect samples from both the n-octanol and aqueous layers.
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o Determine the concentration of the compound in each phase using a suitable analytical
technique, such as HPLC-UV.

o Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase
to the concentration in the aqueous phase.

e The LogP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of 3-

Aminophenyl dimethylcarbamate.

Synthesis Workflow for 3-Aminophenyl dimethylcarbamate
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Caption: Synthesis workflow for 3-Aminophenyl dimethylcarbamate.
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Analytical Workflow for Purity Determination by HPLC
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Caption: Analytical workflow for purity determination by HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact
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